molecular formula C16H26O2 B586165 Methyl isodrimeninol CAS No. 442851-27-6

Methyl isodrimeninol

Cat. No. B586165
CAS RN: 442851-27-6
M. Wt: 250.382
InChI Key: ZRMYQEWJUHSZKS-NHIYQJMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl isodrimeninol” is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from the herbs of Polygonum flaccidum Meissn . The molecular formula of Methyl isodrimeninol is C16H26O2 .


Synthesis Analysis

Methyl isodrimeninol has been used as a starting material for the hemi-synthesis of four sesquiterpenoids by oxidation with pyridinium chlorochromate (PCC) . The structure of the products was elucidated by 1D and 2D NMR spectroscopy .


Molecular Structure Analysis

The molecular weight of Methyl isodrimeninol is 250.4 g/mol . The structure of Methyl isodrimeninol has been studied for its NMR chemical shift assignments. The structure of the products was elucidated by 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

Methyl isodrimeninol has been studied for its NMR chemical shift assignments. This research contributes to the broader field of magnetic resonance in chemistry, particularly in the analysis of drimane derivatives.


Physical And Chemical Properties Analysis

Methyl isodrimeninol is an oil . Its boiling point is predicted to be 323.9±42.0 °C and its density is predicted to be 1.02±0.1 g/cm3 .

properties

IUPAC Name

(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMYQEWJUHSZKS-NHIYQJMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isodrimeninol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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